![molecular formula C18H15ClN8 B10937215 2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937215.png)

2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

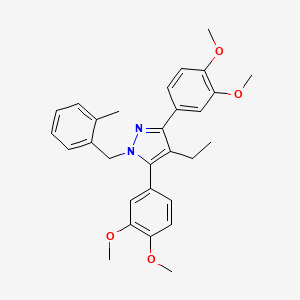

2-[1-(4-Chlor-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin ist eine komplexe heterocyclische Verbindung, die in der pharmazeutischen Chemie großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihr Potenzial als Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2), was sie zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht . Die einzigartige Struktur dieser Verbindung, die Pyrazol-, Triazol- und Pyrimidinringe umfasst, trägt zu ihrer biologischen Aktivität und potenziellen therapeutischen Anwendungen bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[1-(4-Chlor-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazol- und Triazol-Zwischenprodukte. Ein gängiger Syntheseweg beinhaltet die Cyclisierung von Amido-Nitrilen zur Bildung von disubstituierten Imidazolen, gefolgt von weiterer Funktionalisierung zur Einführung der Pyrazol- und Triazolringe . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Nickel-katalysierter Addition zu Nitrilen, gefolgt von Proto-Demetallierung, Tautomerisierung und dehydratisierender Cyclisierung .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelauswahl, die Skalierbarkeit der Synthese weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[1-(4-Chlor-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere an der Chlorgruppe, mit Reagenzien wie Natriumazid oder Kaliumcyanid eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Natriumazid, Kaliumcyanid und andere Nucleophile.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dechlorierten oder hydrierten Produkten führen kann. Substitutionsreaktionen können zur Bildung von Azido- oder Cyanoderivaten führen.

Wissenschaftliche Forschungsanwendungen

2-[1-(4-Chlor-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von 2-[1-(4-Chlor-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin beinhaltet die Hemmung von CDK2, einem Schlüsselenzym, das an der Zellzyklusregulation beteiligt ist . Durch die Bindung an das aktive Zentrum von CDK2 verhindert die Verbindung die Phosphorylierung von Zielproteinen, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Zu den beteiligten molekularen Zielen und Signalwegen gehören der CDK2/Cyclin A2-Komplex und nachgeschaltete Signalwege, die die Zellproliferation und das Überleben regulieren .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Ein weiterer CDK2-Inhibitor mit ähnlicher Struktur und Wirkmechanismus.

Thioglycosidderivate: Verbindungen mit ähnlichen zytotoxischen Aktivitäten gegen Krebszelllinien.

Einzigartigkeit

2-[1-(4-Chlor-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin zeichnet sich durch seine einzigartige Kombination von Pyrazol-, Triazol- und Pyrimidinringen aus, die zu seiner starken CDK2-Inhibitoraktivität und Selektivität für Krebszellen beitragen . Diese strukturelle Einzigartigkeit erhöht sein Potenzial als Therapeutikum und unterscheidet es von anderen ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C18H15ClN8 |

|---|---|

Molekulargewicht |

378.8 g/mol |

IUPAC-Name |

4-[1-(4-chloropyrazol-1-yl)propan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

InChI |

InChI=1S/C18H15ClN8/c1-12(9-25-10-13(19)7-21-25)16-23-18-15-8-22-27(14-5-3-2-4-6-14)17(15)20-11-26(18)24-16/h2-8,10-12H,9H2,1H3 |

InChI-Schlüssel |

ROUJWWMHKWWUJM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN1C=C(C=N1)Cl)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenyl)-3-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937133.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937141.png)

![N-(2-chloropyridin-3-yl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10937149.png)

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937168.png)

![N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937175.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10937178.png)

![5-(5-chlorothiophen-2-yl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10937179.png)

![1-methyl-N,N'-bis[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4,5-dicarboxamide](/img/structure/B10937184.png)

![N-(4-bromophenyl)-1-{3-[(4-bromophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10937195.png)

![4-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10937197.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10937210.png)

![1-(Naphthalen-2-ylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10937214.png)

![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10937227.png)